molecular formula C24H33N3O6 B5124345 N-(2-butyl-3-propylquinolin-4-yl)-2-morpholin-4-ylacetamide;oxalic acid

N-(2-butyl-3-propylquinolin-4-yl)-2-morpholin-4-ylacetamide;oxalic acid

Cat. No.: B5124345
M. Wt: 459.5 g/mol
InChI Key: NLUUXXDCAISWQW-UHFFFAOYSA-N
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Description

N-(2-butyl-3-propylquinolin-4-yl)-2-morpholin-4-ylacetamide;oxalic acid is a complex organic compound with a unique structure that combines a quinoline derivative with a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-butyl-3-propylquinolin-4-yl)-2-morpholin-4-ylacetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the butyl and propyl groups. The final step involves the attachment of the morpholine ring and the formation of the oxalic acid salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-(2-butyl-3-propylquinolin-4-yl)-2-morpholin-4-ylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce partially or fully reduced derivatives of the compound .

Scientific Research Applications

N-(2-butyl-3-propylquinolin-4-yl)-2-morpholin-4-ylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-butyl-3-propylquinolin-4-yl)-2-morpholin-4-ylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring may intercalate with DNA or interact with proteins, while the morpholine ring can enhance the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-butyl-3-propylquinolin-4-yl)-2-(tert-butylamino)acetamide
  • N-(2-butyl-3-propyl-4-quinolinyl)pentanamide

Uniqueness

N-(2-butyl-3-propylquinolin-4-yl)-2-morpholin-4-ylacetamide stands out due to the presence of both the quinoline and morpholine rings, which confer unique chemical and biological properties. The combination of these structural features makes it a versatile compound for various applications .

Properties

IUPAC Name

N-(2-butyl-3-propylquinolin-4-yl)-2-morpholin-4-ylacetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O2.C2H2O4/c1-3-5-10-19-17(8-4-2)22(18-9-6-7-11-20(18)23-19)24-21(26)16-25-12-14-27-15-13-25;3-1(4)2(5)6/h6-7,9,11H,3-5,8,10,12-16H2,1-2H3,(H,23,24,26);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLUUXXDCAISWQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=CC=CC=C2C(=C1CCC)NC(=O)CN3CCOCC3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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